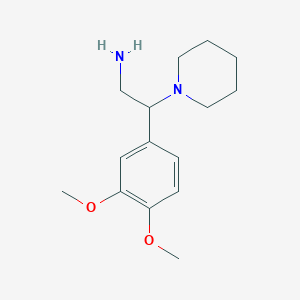

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine

Description

Historical Context and Discovery

The development of this compound emerged from broader research into phenethylamine derivatives and piperidine-containing compounds that began in the early 20th century. The compound's structural foundation builds upon the well-established 3,4-dimethoxyphenethylamine scaffold, which has been known since the early work of researchers investigating dopamine analogues. The specific piperidine-substituted variant represented by this compound was first catalogued in chemical databases in 2007, indicating its relatively recent entry into systematic chemical research.

The historical significance of this compound stems from its relationship to 3,4-dimethoxyphenethylamine, also known as dimethoxyphenethylamine, which was synthesized through early multi-step sequences starting from vanillin by researchers such as Pictet and Finkelstein. These foundational synthetic approaches established the methodological framework for creating more complex derivatives, including the piperidine-substituted variant under examination. The compound's development reflected growing interest in exploring how structural modifications to basic phenethylamine frameworks could yield new chemical entities with distinct properties.

Research into piperidine-based modifications of phenethylamine structures gained momentum as scientists recognized the importance of the piperidine moiety in modulating molecular properties. Studies have demonstrated that piperidine derivatives can exhibit fundamentally different characteristics compared to their piperazine analogues, particularly in terms of receptor binding profiles and pharmacological activities. This understanding has driven continued investigation into compounds like this compound as researchers seek to understand structure-activity relationships in complex organic molecules.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions and reflects the compound's complex structural organization. The primary Chemical Abstracts Service registry number for this compound is 889939-57-5, which provides unique identification within chemical databases. Alternative nomenclature includes 2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine and 2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine, demonstrating the various acceptable systematic naming approaches for this structure.

The molecular formula C15H24N2O2 indicates the presence of fifteen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 264.36 grams per mole. The compound exists in multiple salt forms, with the dihydrochloride salt being particularly notable, carrying the registry number 1043512-12-4 and exhibiting a molecular weight of 337.3 grams per mole due to the addition of two hydrochloric acid molecules.

From a structural classification perspective, this compound belongs to several important chemical categories. It represents a phenethylamine derivative due to its core ethylamine structure attached to a substituted benzene ring. The presence of two methoxy groups at the 3 and 4 positions of the phenyl ring classifies it among dimethoxyphenyl compounds. Most significantly, the incorporation of a piperidine ring system positions it within the broader class of piperidine-containing organic molecules, which are recognized for their prevalence in pharmaceutical research and natural product chemistry.

| Property | Value | Registry Information |

|---|---|---|

| Chemical Abstracts Service Number | 889939-57-5 | Primary registry |

| Molecular Formula | C15H24N2O2 | Base compound |

| Molecular Weight | 264.36 g/mol | Base compound |

| Dihydrochloride Salt Chemical Abstracts Service Number | 1043512-12-4 | Salt form |

| Dihydrochloride Molecular Weight | 337.3 g/mol | Salt form |

| PubChem Compound Identifier | 15145531 | Database reference |

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical investigation, particularly in the areas of structure-activity relationship studies and receptor pharmacology. Recent research has demonstrated that piperidine-based compounds exhibit fundamentally different biological profiles compared to related piperazine derivatives, making this compound an important subject for comparative structural studies. This distinction has been particularly evident in investigations of histamine H3 and sigma-1 receptor interactions, where piperidine-containing molecules have shown unique binding characteristics.

The compound's structural features make it valuable for understanding how specific molecular modifications influence chemical behavior and biological activity. The combination of a dimethoxyphenyl group with a piperidine-substituted ethylamine backbone creates a unique molecular architecture that serves as a useful model for investigating how different structural elements contribute to overall molecular properties. Research has indicated that the piperidine moiety plays a critical role in determining receptor binding profiles, with studies showing that compounds containing this structural feature can exhibit dual receptor activity patterns not observed in related structures.

Contemporary research applications have focused on the compound's utility in medicinal chemistry investigations, particularly in the development of new therapeutic agents targeting neurological conditions. The dimethoxyphenyl component provides structural similarity to neurotransmitter molecules, while the piperidine substitution offers opportunities for modulating pharmacological properties. This combination has made the compound relevant to research programs investigating novel approaches to pain management and neurological disorders, where dual-targeting strategies may offer advantages over single-target approaches.

| Research Application | Structural Feature | Significance |

|---|---|---|

| Structure-Activity Relationship Studies | Piperidine vs. Piperazine Comparison | Different receptor binding profiles |

| Receptor Pharmacology | Dimethoxyphenyl Group | Neurotransmitter-like properties |

| Dual-Target Investigation | Combined Structural Elements | Potential for multiple receptor interactions |

| Synthetic Chemistry | Ethylamine Backbone | Platform for further modifications |

The synthetic accessibility of this compound has contributed to its value in chemical research, with established synthetic routes enabling researchers to prepare the compound and its analogues for systematic studies. The availability of both the free base form and various salt forms, including the dihydrochloride derivative, provides researchers with options for different experimental applications and formulation requirements. This flexibility has supported ongoing research into the compound's properties and potential applications across multiple scientific disciplines.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-18-14-7-6-12(10-15(14)19-2)13(11-16)17-8-4-3-5-9-17/h6-7,10,13H,3-5,8-9,11,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXUGRPOSRWTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN)N2CCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and piperidine.

Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3,4-dimethoxybenzaldehyde with piperidine under acidic conditions.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

Oxidation: The major products include carboxylic acids or ketones.

Reduction: The major products are typically alcohols or amines.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

Building Block for Synthesis

- Application : This compound serves as a crucial building block in the synthesis of more complex molecules. Its structural characteristics allow chemists to modify it further to create derivatives with specific properties.

- Example : It can be used in the synthesis of novel pharmaceuticals or materials with desired functionalities.

Biology

Neurotransmitter Interaction Studies

- Application : The compound is studied for its potential interactions with neurotransmitter receptors, which could provide insights into its pharmacological effects.

- Mechanism : It is believed to modulate neurotransmission pathways, influencing various biological responses.

Medicine

Therapeutic Potential

- Application : Ongoing research explores its potential as a therapeutic agent for neurological disorders such as depression or anxiety.

- Case Study : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models, warranting further investigation into this compound's efficacy.

Industry

Material Development

- Application : The compound is utilized in developing new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride)

Key Differences :

- Substituents : Dopamine has hydroxyl groups at the 3,4-positions of the phenyl ring, whereas the target compound features methoxy groups.

- Amine Type : Dopamine is a primary amine; the target compound is a secondary amine with a piperidine substituent.

- Physicochemical Impact: Hydroxyl groups in dopamine enable hydrogen bonding, enhancing solubility but limiting lipid membrane permeability.

Pharmacological Implications :

Dopamine’s catechol structure is critical for binding to dopamine receptors. Methoxy substitution likely alters receptor affinity, while the piperidine group may introduce steric hindrance or modulate metabolic stability .

2-(3,4-Dimethoxyphenyl)ethylamine

Key Differences :

- Lower molecular weight may improve solubility but reduce metabolic stability compared to the target compound .

Functional Insights :

The dimethoxy-phenyl group alone suggests moderate lipophilicity, but the addition of piperidine in the target compound likely enhances membrane permeability and interaction with hydrophobic receptor pockets .

Piperidine and Piperazine Derivatives

Examples :

- 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives () : These compounds share the piperidine core but lack the dimethoxy-phenyl group. Substituents like acetate esters may influence bioavailability and hydrolysis rates.

- Piperazinyl Ethylamines () : Piperazine rings (e.g., in 2-[4-(3-chlorophenyl)piperazin-1-yl]ethylamine) differ in nitrogen spacing and substituent positioning, affecting receptor selectivity (e.g., serotonin vs. dopamine receptors) .

Comparative Analysis :

- Piperidine vs. Piperazine : Piperidine’s six-membered ring with one nitrogen atom offers distinct electronic and steric effects compared to piperazine’s two nitrogen atoms.

- Substituent Effects: Chlorophenyl groups in piperazine derivatives () demonstrate how electron-withdrawing substituents modulate receptor binding, whereas dimethoxy groups in the target compound may act as electron donors .

Aminoimidazole Derivatives with Dimethoxy-phenyl Groups ()

Structural Overlap: Compounds like (3,4-Dimethoxy-phenyl)-[2-[4-(3-dimethylamino-prop-1-ynyl)-2,6-difluoro-benzylsulfanyl]-3H-imidazol-4-yl]-methyl-amine share the dimethoxy-phenyl motif but incorporate imidazole cores.

Functional Contrast :

- Synthetic routes for these analogs (e.g., Sonogashira coupling in ) suggest methodologies applicable to modifying the target compound’s piperidine substituents .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

Substituent Effects: Methoxy groups enhance lipophilicity but reduce hydrogen-bonding capacity compared to hydroxyl groups, impacting solubility and receptor interactions .

Dimethoxy-phenyl groups may confer antioxidant properties, as seen in flavonoid analogs () .

Synthetic Challenges :

- Introducing both dimethoxy-phenyl and piperidine groups requires multi-step protocols, possibly involving reductive amination or cross-coupling reactions .

Biological Activity

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a piperidine ring and a dimethoxy-substituted phenyl group, which enhances its lipophilicity and membrane permeability. These structural attributes are crucial for its interaction with various biological targets.

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-2-piperidin-1-yl-ethylamine | Piperidine ring with dimethoxy groups | Potential agonist/antagonist at neurotransmitter receptors | Enhanced lipophilicity and bioavailability |

| 2-(4-Methoxyphenyl)-2-piperidin-1-yl-ethylamine | Methoxy group on a different position | Anti-inflammatory | Different binding interactions |

| N,N-Dimethylpiperidine | Lacks aromatic substitution | Not primarily anti-inflammatory | Simple structure |

The primary mechanism of action for this compound involves its interaction with neurotransmitter systems. It has been shown to interact with several enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are pivotal in the metabolism of neurotransmitters like dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, the compound can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing neurotransmission and exerting psychoactive effects.

Neurotransmitter Receptor Interaction

Research indicates that this compound exhibits significant biological activity through its binding to various receptor proteins, particularly dopamine and serotonin receptors. These interactions can modulate signaling pathways associated with mood regulation, cognition, and other neurological functions .

Anti-inflammatory Effects

In addition to its neuropharmacological potential, this compound has demonstrated anti-inflammatory properties. Compounds with similar structures have been noted to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The presence of methoxy groups enhances the compound's lipophilicity and bioavailability, contributing to its therapeutic efficacy.

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound:

- Neuropharmacological Studies : In vitro assays have shown that this compound can significantly alter neurotransmitter levels by inhibiting MAO activity. This has implications for treating mood disorders where serotonin and dopamine levels are dysregulated .

- Anti-inflammatory Research : A study highlighted the compound's ability to reduce inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases. The compound exhibited an IC50 value indicating effective inhibition of COX enzymes .

- Comparative Studies : When compared to similar compounds lacking the dimethoxy substitution or piperidine ring, this compound showed enhanced biological activity and specificity towards certain receptors. This underscores the importance of structural modifications in developing effective pharmacological agents .

Q & A

Q. What are the recommended analytical methods for verifying the purity and structural integrity of 2-(3,4-dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine in synthetic workflows?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase consisting of methanol and a sodium acetate/1-octanesulfonate buffer (pH 4.6) is effective for purity analysis. For structural confirmation, single-crystal X-ray diffraction (SC-XRD) is preferred, as demonstrated in studies of related dimethoxy-phenyl compounds (e.g., a=8.2009 Å, β=96.322° for a chromenone analog) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) should complement these techniques.

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Key steps include:

- Protecting group strategy : Use benzyl or methoxy groups to protect reactive hydroxyl/methoxy sites during synthesis, as seen in dihydroxyphenyl ethylamine derivatives .

- Reaction conditions : Maintain inert atmospheres (N₂/Ar) and controlled temperatures (e.g., 0–5°C for amine coupling) to suppress oxidation or dimerization .

- Purification : Employ column chromatography with silica gel or reverse-phase HPLC for isolating the target compound from structurally similar impurities .

Q. What are the critical physicochemical properties influencing experimental design (e.g., solubility, stability)?

- Methodological Answer :

- LogP (3.46) : Indicates moderate lipophilicity; use polar aprotic solvents (e.g., DMSO) for in vitro assays .

- Thermal stability : Degrades above 292°C; store at –20°C under nitrogen to prevent decomposition .

- Hydrogen bonding : Intramolecular O–H⋯O interactions (e.g., S(5) ring motifs) may affect crystallization behavior .

Advanced Research Questions

Q. How can conflicting reports about the compound’s biological activity (e.g., receptor binding vs. no observed effect) be resolved?

- Methodological Answer :

- Assay validation : Compare activity across multiple cell lines (e.g., HEK-293 for GPCRs vs. SH-SY5Y for neuronal targets) .

- Stereochemical considerations : Synthesize and test enantiomers separately, as seen in piperidine-containing analogs where stereochemistry impacts binding .

- Dose-response profiling : Use a wide concentration range (nM–mM) to identify off-target effects or non-linear kinetics .

Q. What computational strategies are effective for predicting the compound’s interaction with CNS receptors?

- Methodological Answer :

- Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with dopamine or serotonin receptors, leveraging the compound’s piperidine and dimethoxy motifs .

- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories, focusing on residues critical for agonist/antagonist activity (e.g., Asp113 in 5-HT₂A) .

- QSAR models : Train on datasets of piperidine-ethylamine derivatives to predict affinity and selectivity .

Q. How can researchers address discrepancies in crystallographic data vs. NMR-derived conformational analyses?

- Methodological Answer :

- Multi-technique validation : Cross-reference SC-XRD data (e.g., torsional angles of the piperidine ring) with NOESY NMR to resolve dynamic vs. static disorder .

- Temperature-dependent studies : Perform variable-temperature NMR to detect conformational flexibility in solution that may not appear in solid-state structures .

- DFT calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to identify outliers .

Q. What are the challenges in scaling up the synthesis for preclinical studies, and how can they be mitigated?

- Methodological Answer :

- Byproduct management : Monitor for N-alkylation side products using LC-MS; optimize stoichiometry of amine and carbonyl reactants .

- Catalyst selection : Transition from homogeneous catalysts (e.g., Pd/C) to heterogeneous systems for easier recovery in large batches .

- Process analytical technology (PAT) : Implement real-time FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting LogP values reported in different studies?

- Methodological Answer :

- Experimental validation : Re-measure LogP via shake-flask (gold standard) vs. HPLC-derived estimates to resolve discrepancies .

- Contextual factors : Note differences in pH (e.g., ionized vs. unionized forms) and solvent systems used in measurements .

Q. Why do some studies report strong fluorescence properties while others do not?

- Methodological Answer :

- Structural analogs : Fluorescence may arise from impurities (e.g., chromenone byproducts) rather than the target compound .

- Concentration effects : Test fluorescence at varying concentrations (µM–mM) to identify aggregation-induced emission (AIE) or quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.